Tedatioxetine Hydrobromide
Description
Historical Trajectory and Development Status of Tedatioxetine (B43843) Hydrobromide
Tedatioxetine was discovered by Lundbeck and entered into a partnership with Takeda Pharmaceutical Company in 2007. wikipedia.org The collaboration also included another compound, vortioxetine (B1682262), which was further along in development. wikipedia.org
By 2009, tedatioxetine had advanced to Phase II clinical trials for the treatment of MDD. wikipedia.orgfiercebiotech.com These trials showed promising results, with the compound demonstrating statistically significant improvements in depression rating scales compared to placebo. fiercebiotech.comhospitalpharmacyeurope.com Despite these positive findings, the development of tedatioxetine was ultimately deprioritized in favor of vortioxetine. wikipedia.org By August 2013, tedatioxetine was no longer listed in Lundbeck's development pipeline, and all development was officially discontinued (B1498344) on May 10, 2016. wikipedia.orgnewdrugapprovals.org
| Developmental Milestone | Year | Details |
| Discovery | - | Discovered by H. Lundbeck A/S. wikipedia.org |
| Partnership with Takeda | 2007 | Included in a partnership focused on antidepressant candidates. wikipedia.org |
| Phase II Clinical Trials | 2009 | Positive results in a dose-finding study for Major Depressive Disorder. fiercebiotech.comhospitalpharmacyeurope.com |
| Discontinuation | 2016 | All development was officially stopped. wikipedia.orgnewdrugapprovals.org |
Theoretical Basis for Multimodal Neurotransmitter Modulation in Affective Disorders
The theoretical foundation for multimodal antidepressants like tedatioxetine lies in the understanding that affective disorders such as MDD are complex and involve disruptions in multiple neurotransmitter systems beyond just serotonin (B10506). mdpi.comresearchgate.net While SSRIs and SNRIs primarily target the reuptake of serotonin and norepinephrine (B1679862), a multimodal approach aims to fine-tune the activity of several key neurotransmitters, including dopamine (B1211576), and to modulate various postsynaptic receptors. jpsychopathol.itcambridge.org
This approach is hypothesized to lead to a more robust and potentially faster antidepressant effect. jpsychopathol.it By simultaneously blocking reuptake and acting on specific serotonin receptors, multimodal agents may enhance the release of not only serotonin but also other neurotransmitters like norepinephrine, dopamine, and acetylcholine (B1216132) in brain regions crucial for mood and cognitive function. cambridge.orgresearchgate.net This broader neurochemical enhancement is thought to address a wider spectrum of depressive symptoms, including cognitive deficits, which are often not fully resolved by traditional antidepressants. jpsychopathol.itresearchgate.net
The actions of multimodal compounds can lead to a more rapid desensitization of certain autoreceptors, which may contribute to a quicker onset of therapeutic action compared to agents that only inhibit reuptake. jpsychopathol.it The modulation of different receptor subtypes can also, in theory, mitigate some of the side effects associated with less specific antidepressant actions. wikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS.BrH/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15;/h2-9,15,19H,10-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVYWXLMPZJYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960151-65-9 | |
| Record name | Tedatioxetine hydrobromide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960151659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TEDATIOXETINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986RNR3CFM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacodynamic Characterization of Tedatioxetine Hydrobromide
Monoamine Transporter Reuptake Inhibition Profile
Tedatioxetine (B43843) hydrobromide exhibits a distinct profile of monoamine transporter inhibition, preferentially targeting the serotonin (B10506) and norepinephrine (B1679862) transporters over the dopamine (B1211576) transporter. This characteristic classifies it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or a triple reuptake inhibitor (TRI) wikipedia.orgmedchemexpress.com.
Serotonin Transporter (SERT) Interaction Dynamics
Detailed preclinical investigations have established that tedatioxetine acts as an inhibitor of the serotonin transporter (SERT) semanticscholar.orgresearchgate.net. This interaction is a core component of its mechanism of action, contributing to the enhancement of serotonergic neurotransmission. However, specific quantitative data, such as the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) for SERT, are not consistently reported in publicly available literature.
Norepinephrine Transporter (NET) Interaction Dynamics
Dopamine Transporter (DAT) Interaction Dynamics
Tedatioxetine completes its triple reuptake inhibitor profile through its interaction with the dopamine transporter (DAT) nih.gov. However, its inhibitory activity at DAT is less pronounced compared to its effects on SERT and NET, indicating a preferential action on the first two transporters nih.gov. Specific binding affinity data for DAT remains to be fully disclosed in accessible scientific literature.
Intersystem Selectivity Ratios and Functional Implications
The functional implications of tedatioxetine's transporter interactions are defined by its selectivity profile. The compound is described as a serotonin and norepinephrine-preferring triple reuptake inhibitor medchemexpress.comnih.gov. This suggests that the ratios of its binding affinities (Ki) or inhibitory concentrations (IC50) would demonstrate higher potency for SERT and NET relative to DAT. This profile is hypothesized to offer a broad spectrum of action on monoaminergic systems. The precise selectivity ratios, however, cannot be calculated without specific binding affinity data.
Receptor Binding Affinities and Antagonistic Actions
Beyond its effects on monoamine transporters, tedatioxetine also demonstrates antagonistic activity at several postsynaptic serotonin receptors wikipedia.orgmental-health-matters.org.
Serotonin Receptor Subtype 2A (5-HT2A) Antagonism
Preclinical studies have identified tedatioxetine as an antagonist of the 5-HT2A receptor nih.govmental-health-matters.orgnzdr.ru. This antagonism is a significant component of its multimodal pharmacological profile. Blockade of 5-HT2A receptors is a mechanism shared by several other antidepressant and antipsychotic medications. While the antagonistic activity at this receptor is established, the specific binding affinity (Ki) of tedatioxetine for the 5-HT2A receptor is not specified in the available literature.
Compound Information Table
| Compound Name | Other Names |
| Tedatioxetine hydrobromide | Lu AA24530 |
| Serotonin | 5-hydroxytryptamine (5-HT) |
| Norepinephrine | Noradrenaline |
| Dopamine | DA |
Pharmacodynamic Profile Summary
| Target | Action | Binding Affinity (Ki) / Potency (IC50) |
| Serotonin Transporter (SERT) | Inhibition | Data not available |
| Norepinephrine Transporter (NET) | Inhibition | Data not available |
| Dopamine Transporter (DAT) | Inhibition | Data not available |
| Serotonin Receptor 2A (5-HT2A) | Antagonism | Data not available |
Serotonin Receptor Subtype 2C (5-HT2C) Antagonism
Tedatioxetine exhibits antagonist activity at the serotonin 5-HT2C receptor. The binding affinity of tedatioxetine for the human 5-HT2C receptor has been determined to have a Ki of 180 nM. Antagonism of the 5-HT2C receptor is a significant pharmacological action, as these receptors are involved in the regulation of dopamine and norepinephrine release in the brain. By blocking 5-HT2C receptors, tedatioxetine can lead to an increase in the levels of these neurotransmitters in the prefrontal cortex, which is thought to contribute to its antidepressant and pro-cognitive effects. The activity of tedatioxetine at this receptor is part of its broader multimodal mechanism of action, distinguishing it from more selective serotonin reuptake inhibitors.
Alpha-1A Adrenergic Receptor (α1A-AR) Antagonism
Interactive Data Table: Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Serotonin 2C (5-HT2C) | 180 nM |
| Serotonin 3A (5-HT3A) | 3.7 nM nih.govmedkoo.commedchemexpress.commedchemexpress.com |
| Alpha-1A Adrenergic (α1A-AR) | Data not available |
Neurobiological Effects and Neurotransmitter Systems Modulation by Tedatioxetine Hydrobromide
Impact on Central Nervous System Neurotransmitter Concentrations
Vortioxetine's primary action is on the serotonin (B10506) system, but its engagement with various serotonin receptors leads to significant downstream effects on other critical neurotransmitters, including norepinephrine (B1679862), dopamine (B1211576), and acetylcholine (B1216132). psychscenehub.comnih.gov Animal studies have demonstrated that vortioxetine (B1682262) administration leads to increased extracellular levels of these neurotransmitters in brain regions integral to mood and cognition, such as the prefrontal cortex and hippocampus. nih.govnih.gov
Serotonin (5-HT): Vortioxetine's most direct and potent action is the inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft and increases its availability. patsnap.comnih.gov Beyond this, it modulates several 5-HT receptors that fine-tune serotonergic neurotransmission:
5-HT1A Receptor Agonism: Activation of these receptors can enhance serotonin release. nih.gov
5-HT1B Receptor Partial Agonism: This action also contributes to an increase in the release of serotonin. psychscenehub.com
5-HT1D and 5-HT7 Receptor Antagonism: Blocking these autoreceptors reduces negative feedback on serotonin release, further potentiating serotonergic activity. psychscenehub.comnih.gov
Dopamine (DA): Similar to norepinephrine, the effect on dopamine is a downstream consequence of vortioxetine's primary actions. psychscenehub.com While vortioxetine has a very low affinity for the dopamine transporter, its antagonism of 5-HT3 receptors leads to an increase in dopamine levels in certain brain regions. drugbank.comnih.gov This indirect enhancement of dopaminergic activity is a key feature of its multimodal profile. psychscenehub.com
Acetylcholine (ACh): Vortioxetine has been shown to increase acetylcholine levels. nih.gov This effect is also linked to its potent antagonism of 5-HT3 receptors, which are known to regulate the release of acetylcholine in brain areas like the prefrontal cortex and hippocampus. psychscenehub.comnih.gov
| Neurotransmitter | Direct Mechanism of Action | Indirect Mechanism of Action | Observed Effect on Extracellular Concentration |
|---|---|---|---|
| Serotonin (5-HT) | Inhibition of Serotonin Transporter (SERT). nih.gov | Agonism at 5-HT1A, partial agonism at 5-HT1B, and antagonism at 5-HT1D/5-HT7 receptors. psychscenehub.comnih.gov | Increased |
| Norepinephrine (NE) | Low affinity for Norepinephrine Transporter (NET). drugbank.com | Antagonism of 5-HT3 receptors. nih.govresearchgate.net | Increased |
| Dopamine (DA) | Very low affinity for Dopamine Transporter (DAT). drugbank.com | Antagonism of 5-HT3 receptors. psychscenehub.comnih.gov | Increased |
| Acetylcholine (ACh) | None | Antagonism of 5-HT3 receptors. psychscenehub.comnih.gov | Increased |
Postulated Neurocircuitry and Behavioral Correlates
The complex pharmacology of vortioxetine translates into distinct effects on neurocircuitry, which are thought to underlie its behavioral and clinical outcomes. The modulation of multiple neurotransmitter systems simultaneously, particularly within prefrontal-subcortical circuits, is a key aspect of its mechanism. frontiersin.org
The enhancement of serotonin, norepinephrine, dopamine, and acetylcholine in the prefrontal cortex and hippocampus is particularly relevant. nih.govnih.gov These brain regions are critical nodes in the neurocircuitry of mood regulation, executive function, learning, and memory. frontiersin.orgnih.gov Dysfunction in these circuits is a hallmark of major depressive disorder, and the ability of vortioxetine to modulate these pathways is central to its therapeutic action. frontiersin.org
The pro-cognitive effects observed with vortioxetine are hypothesized to be linked to this broad neurotransmitter modulation. psychscenehub.comnih.gov For instance:
The increase in acetylcholine and dopamine in the prefrontal cortex may contribute to improvements in executive function and attention. researchgate.net
Enhanced glutamatergic neurotransmission, which occurs as a downstream effect of 5-HT3 receptor antagonism and the subsequent reduction in GABAergic inhibition, is believed to support neuroplasticity and cognitive function. psychscenehub.comnih.govnih.gov
By increasing frontal cortical oscillations, a measure of neuronal activity and synchronization, vortioxetine may modulate the cortical circuits involved in cognitive processes, distinguishing its effects from other antidepressants like SSRIs. nih.gov
Preclinical Investigation of Tedatioxetine Hydrobromide
In Vitro Pharmacological Characterization Studies
In vitro studies have been fundamental in elucidating the primary pharmacological targets of tedatioxetine (B43843). These investigations have revealed that the compound possesses a complex and multimodal profile, interacting with several key components of the monoaminergic neurotransmitter systems. nih.govwikipedia.orgresearchgate.net
The primary mechanism identified for tedatioxetine is its activity as a triple reuptake inhibitor, with a notable preference for the serotonin (B10506) and norepinephrine (B1679862) transporters over the dopamine (B1211576) transporter. nih.gov This indicates that it can block the reabsorption of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations.
In addition to its effects on neurotransmitter transporters, tedatioxetine has been characterized as an antagonist at multiple serotonin (5-HT) receptor subtypes, specifically the 5-HT2A, 5-HT2C, and 5-HT3 receptors. nih.govwikipedia.orgresearchgate.net It also demonstrates antagonistic activity at the α1A-adrenergic receptor. nih.govwikipedia.org This combination of reuptake inhibition and receptor blockade defines its multimodal action.
The table below summarizes the in vitro pharmacological profile of tedatioxetine based on available preclinical data. Due to the discontinuation of its development, detailed quantitative data such as specific binding affinities (Ki) and functional potencies (IC50) are not widely available in published literature.
| Target | Interaction | Potential Consequence |
|---|---|---|
| Serotonin Transporter (SERT) | Inhibitor | Increased extracellular serotonin levels |
| Norepinephrine Transporter (NET) | Inhibitor | Increased extracellular norepinephrine levels |
| Dopamine Transporter (DAT) | Inhibitor (lower potency) | Increased extracellular dopamine levels |
| 5-HT2A Receptor | Antagonist | Modulation of serotonergic signaling |
| 5-HT2C Receptor | Antagonist | Modulation of serotonergic and dopaminergic signaling |
| 5-HT3 Receptor | Antagonist | Modulation of serotonergic signaling |
| α1A-Adrenergic Receptor | Antagonist | Modulation of adrenergic signaling |
Neurochemical and Neurophysiological Assessments in Model Systems
Preclinical assessments in model systems have provided some insight into the functional consequences of tedatioxetine's in vitro pharmacological profile. These studies aimed to understand how the compound's interactions with multiple molecular targets translate into changes in brain neurochemistry and neuronal activity.
Neurochemical investigations in animal models have suggested that tedatioxetine administration can lead to an increase in the extracellular levels of several key neurotransmitters. nih.gov Specifically, it has been reported to elevate levels of acetylcholine (B1216132), norepinephrine, serotonin, and dopamine in the brain. nih.gov This finding is consistent with its profile as a triple reuptake inhibitor, which would be expected to increase the synaptic availability of serotonin, norepinephrine, and dopamine. The observed increase in acetylcholine suggests a more complex downstream effect on cholinergic systems, potentially mediated by its interactions with various serotonin receptors.
While the multimodal action of tedatioxetine suggests a potential for broad effects on neuronal activity, detailed neurophysiological studies, such as in vivo electrophysiology to measure neuronal firing rates in specific brain regions, are not extensively reported in the public domain. The anticipated neurophysiological effects would be a consequence of the enhanced monoaminergic and cholinergic neurotransmission.
The table below outlines the reported neurochemical effects of tedatioxetine in preclinical model systems. The precise magnitude and brain-region specificity of these changes have not been fully detailed in available literature.
| Neurotransmitter | Observed Effect in Model Systems | Likely Underlying Mechanism |
|---|---|---|
| Serotonin (5-HT) | Increased extracellular levels | Serotonin transporter inhibition |
| Norepinephrine (NE) | Increased extracellular levels | Norepinephrine transporter inhibition |
| Dopamine (DA) | Increased extracellular levels | Dopamine transporter inhibition |
| Acetylcholine (ACh) | Increased extracellular levels | Indirect modulation via serotonergic receptor antagonism |
Clinical Research Findings for Tedatioxetine Hydrobromide
Phase II Clinical Trial Outcomes in Major Depressive Disorder (MDD)
Clinical development of Tedatioxetine (B43843) hydrobromide has involved numerous studies to evaluate its efficacy in treating Major Depressive Disorder (MDD). Phase II and III trials have consistently assessed its impact on the core symptoms of depression.
The primary measure of efficacy in most clinical trials for Tedatioxetine hydrobromide in MDD has been the change from baseline in the total score on the Montgomery-Åsberg Depression Rating Scale (MADRS). nih.govresearchgate.net The MADRS is a ten-item, clinician-rated scale used to assess the severity of depressive symptoms, with higher scores indicating greater severity. nih.govmdcalc.com Key efficacy endpoints typically include the mean change in MADRS score from baseline to the end of the treatment period (usually 6 or 8 weeks), the proportion of patients achieving a response (commonly defined as a ≥50% reduction in MADRS total score), and the proportion of patients achieving remission (commonly defined as a MADRS total score of ≤10). researchgate.netnih.gov
A meta-analysis of 11 randomized, double-blind, placebo-controlled trials demonstrated that various doses of the compound were associated with significant reductions in MADRS total scores compared to placebo. researchgate.net For instance, in one 8-week study, the mean reduction from baseline in MADRS total score was -14.41 for the 20 mg group, compared to -10.77 for the placebo group. nih.gov
Response rates were also significantly higher for patients treated with this compound compared to placebo. researchgate.net In the same 8-week study, 39.2% of patients in the 20 mg group achieved a response, versus 28.4% in the placebo group. nih.govhmpgloballearningnetwork.com Similarly, remission rates were higher in the active treatment arms. nih.gov
Table 1: Mean Change in MADRS Total Score from Baseline at Week 8
Source: Data derived from a randomized, double-blind, placebo-controlled study. nih.gov
Table 2: Patient Response and Remission Rates at Week 8
Source: Data derived from a randomized, double-blind, placebo-controlled study. nih.govhmpgloballearningnetwork.com
The efficacy of this compound has been evaluated in various specific patient populations and through numerous subgroup analyses.
Elderly Patients: Studies have specifically enrolled adults aged 65 years and older. nih.govnih.gov One such study demonstrated the compound's efficacy in this population. trintellixhcp.com
Patients with High Anxiety: A meta-analysis focused on MDD patients with high levels of baseline anxiety, defined as a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥20. researchgate.net The results showed that this compound was effective in reducing both depressive and anxiety symptoms in this subgroup. researchgate.net
MDD with Comorbid GAD: A subgroup analysis of the real-world RELIEVE study investigated the effectiveness in patients with MDD and co-morbid Generalized Anxiety Disorder (GAD). nih.gov The findings indicated that treatment was associated with significant and sustained improvements in functioning, as well as depressive and cognitive symptoms. nih.gov
Demographic and Clinical Subgroups: An exploratory post-hoc analysis of the CONNECT study assessed the compound's effect on functional capacity across different subgroups. nih.gov Greater improvements compared to placebo were observed in males, patients aged 45 and older, employed individuals, and those with higher education levels. Efficacy was also noted regardless of baseline disease severity or the number and duration of previous depressive episodes. nih.gov
Investigation in Generalized Anxiety Disorder (GAD)
This compound has also been investigated as a potential treatment for Generalized Anxiety Disorder (GAD). nih.gov However, the findings from clinical trials have been inconsistent.
Several randomized, double-blind, placebo-controlled trials were conducted to evaluate its efficacy in adults with a primary diagnosis of GAD. nih.gov One 8-week study in the United States found no statistically significant difference in the reduction of HAM-A total scores between the 5 mg dose and placebo. nih.gov A broader meta-analysis of multiple doses (2.5, 5, and 10 mg/day) also concluded that the compound did not significantly improve response rates compared with placebo for GAD symptoms. researchgate.net
In contrast, another meta-analysis of seven clinical trials found that this compound was superior to placebo in the mean change from baseline in HAM-A total score at week 8. nih.gov Specifically, the 5 mg dose was associated with a higher response rate compared to placebo. nih.gov Furthermore, a post-hoc analysis of two studies suggested that the beneficial effects on anxiety symptoms, functioning, and quality of life may be greater in adults with GAD who are working or pursuing an education compared to the full study population. nih.gov
Clinical Trial Methodologies and Design Considerations
The clinical development program for this compound has utilized robust and standardized trial designs to assess its efficacy and safety. The majority of the pivotal studies have been randomized, double-blind, placebo-controlled, parallel-group trials. nih.govresearchgate.netnih.gov
Design: Most acute treatment studies were conducted over a 6 to 8-week period. researchgate.netnih.govtrintellixhcp.com
Control Groups: A placebo arm was consistently included to establish efficacy. researchgate.net Several trials also incorporated an active-reference group, using established antidepressants like duloxetine or venlafaxine, to provide context for the magnitude of the treatment effect. nih.govnih.gov
Dosing: Studies were often designed as fixed-dose, dose-finding trials to evaluate the efficacy of different dosages, typically ranging from 5 mg to 20 mg per day. researchgate.netnih.gov
Population: Inclusion criteria generally required adult patients with a diagnosis of MDD (often recurrent) and a minimum baseline score on a depression rating scale, such as a MADRS total score of ≥26. nih.govresearchgate.net
Endpoints: The primary efficacy endpoint was almost universally the change from baseline to the end of the study in the total score of a standardized depression scale, most commonly the MADRS or the 24-item Hamilton Depression Rating Scale (HAM-D24). nih.govnih.gov
Relapse Prevention: In addition to acute treatment studies, at least one long-term relapse prevention trial was conducted. nih.gov In this design, patients who initially responded to open-label treatment were then randomized to either continue with the active drug or switch to a placebo to measure the time to relapse of a depressive episode. nih.govtrintellixhcp.com
The analyses in these trials were typically performed on a modified intent-to-treat (mITT) population, which includes all randomized patients who took at least one dose of the study drug and had at least one post-baseline efficacy assessment. nih.gov
Pharmacokinetic Profile and Genetic Determinants of Tedatioxetine Hydrobromide Disposition
Population Pharmacokinetic Modeling and Analysis
A population pharmacokinetic (popPK) model for tedatioxetine (B43843) and its primary metabolite dependent on CYP2D6 was established using data from 578 subjects. wikipedia.orgnih.govbio-add.org This model was instrumental in quantifying the metabolism mediated by CYP2D6 for each individual, based on estimations derived from the final popPK model. wikipedia.orgnih.govbio-add.org The development of this joint popPK model for tedatioxetine and its metabolite, Lu AA37208, aimed to estimate the CYP2D6-mediated metabolism in individuals with varying CYP2D6 genotypes.
Clinical studies on tedatioxetine have revealed mean oral clearances of 18 L/h for poor metabolizers (PMs), 40 L/h for intermediate metabolizers (IMs), 60 L/h for normal metabolizers (NMs), and 77 L/h for ultrarapid metabolizers (UMs). wikipedia.orgjmu.edu It is estimated that approximately 80% of the total clearance of tedatioxetine is mediated through CYP2D6. wikipedia.orgjmu.edu Following oral administration, tedatioxetine demonstrates a slow absorption rate, with the time to reach maximum plasma concentration (tmax) being approximately 5 to 6 hours. wikipedia.orgjmu.edu
Role of Cytochrome P450 2D6 (CYP2D6) Polymorphism
The CYP2D6 enzyme is highly polymorphic, leading to significant interindividual differences in metabolic activity. wikipedia.orgnih.govbio-add.org This variability is a key factor in the pharmacokinetics of tedatioxetine.
The popPK model was crucial in quantifying the CYP2D6-mediated metabolism of tedatioxetine. wikipedia.orgnih.govbio-add.org By analyzing pharmacokinetic data from a large and diverse group of subjects, the model allowed for the estimation of individual CYP2D6 activity. The median total CYP2D6 activity was found to be 0.86 for PMs, 7.52 for IMs, 19.39 for NMs, and 24.92 for UMs. wikipedia.orgjmu.edu This indicates that the median CYP2D6 activity in UMs is over 29 times higher than in PMs. wikipedia.orgjmu.edu
To further characterize the impact of genetic variations, CYP2D6 activity scores were calculated for each allele using multiple linear regression. wikipedia.orgnih.govbio-add.org The estimated activity scores for several decreased-function alleles were determined as follows:
| CYP2D6 Allele | Estimated Activity Score |
| 9 | 0.46 wikipedia.orgnih.govbio-add.org |
| 10 | 0.34 wikipedia.orgnih.govbio-add.org |
| 17 | 0.01 wikipedia.orgnih.govbio-add.org |
| 29 | 0.65 wikipedia.orgnih.govbio-add.org |
| *41 | 0.21 wikipedia.orgnih.govbio-add.org |
The CYP2D6*17 and *41 alleles were associated with the lowest CYP2D6 activity. wikipedia.orgnih.govbio-add.org The low enzyme activity associated with these alleles suggests that lower activity scores might be more reflective of their actual function in the metabolism of tedatioxetine. wikipedia.org These findings contribute to the in vivo evidence of the enzyme function of different CYP2D6 genotypes and alleles. wikipedia.orgnih.govbio-add.org
The frequency of CYP2D6 alleles varies significantly among different ethnic populations, which has important implications for the metabolism of tedatioxetine. For instance, the decreased function allele CYP2D610 is found at a much higher frequency in Asian populations (around 41-43%) compared to other populations (2-7%). Conversely, the decreased function allele CYP2D617 is more common in individuals of African descent (18-20%) and is rare in other ethnic groups (0-3%). The non-functional CYP2D6*4 allele is predominant in European Caucasians, accounting for a significant portion of the poor metabolizer phenotype in this group. wikipedia.org
These differences in allele frequencies contribute to interethnic variability in CYP2D6 activity. Studies have shown that among individuals classified as CYP2D6 normal metabolizers, African Americans tend to have lower CYP2D6 activity compared to Asians and Caucasians. Asian carriers of decreased function CYP2D6 alleles have been observed to have higher CYP2D6 activity than their Caucasian and African American counterparts. These observed interethnic differences within CYP2D6 phenotype groups appear to be primarily driven by the varying frequencies of individual allele variants across ethnicities, rather than differences in enzyme activity for individuals with identical CYP2D6 genotypes.
Metabolite Identification and Pharmacological Activity
The primary metabolic pathway of tedatioxetine involves oxidation to the metabolite Lu AA37208, which occurs via an intermediate metabolite, Lu AA37209. The main enzyme responsible for this metabolic conversion is CYP2D6, with a potential minor contribution from CYP2C19. The primary metabolite, Lu AA37208, exhibits a tmax that is similar to or shorter than the parent compound, which is indicative of presystemic metabolism. While these metabolites have been identified, detailed information regarding their specific pharmacological activity is not extensively documented in the available literature.
Safety and Tolerability Profile of Tedatioxetine Hydrobromide
Overall Safety Observations from Clinical Development Programs
Tedatioxetine (B43843) hydrobromide was investigated in a significant Phase II dose-finding clinical trial for the treatment of MDD. This multicenter, double-blind study included 652 patients and was designed to assess the efficacy and safety of the compound.
According to a press release from H. Lundbeck A/S, the pharmaceutical company that developed the drug, tedatioxetine hydrobromide was generally "well-tolerated" by patients in this trial. clinicaltrialsregister.eu The study protocol for this Phase II trial, registered under the EudraCT number 2007-000905-31, indicates that safety and tolerability were primary endpoints. researchgate.net The assessment of safety included the monitoring of:
Vital signs
Electrocardiograms (ECGs)
Laboratory measurements
Body weight
Adverse events
While the overarching statement points to a favorable safety profile, specific data on the incidence and types of adverse events from the clinical development program have not been made publicly available in peer-reviewed literature. The discontinuation of the drug's development may have contributed to the limited detailed data in the public domain.
Withdrawal and Discontinuation Patterns in Clinical Trials
A key aspect of the tolerability of any new antidepressant is the rate at which patients discontinue treatment due to adverse effects. For this compound, the available information suggests a positive profile in this regard.
In the aforementioned Phase II trial, the drop-out rates due to serious adverse events for the groups treated with this compound were reported to be low. clinicaltrialsregister.eu Furthermore, these rates were noted to be similar to those observed in the patient group receiving duloxetine, which was included in the trial as an active reference compound. clinicaltrialsregister.eu
The EU Clinical Trials Register for the study confirms that withdrawal rates were a secondary endpoint, highlighting the importance of this measure in evaluating the drug's tolerability. researchgate.net However, specific numerical data on the discontinuation rates and the precise reasons for withdrawal from the clinical trials have not been released publicly.
The following interactive table summarizes the available qualitative information on the withdrawal patterns for this compound from its Phase II clinical trial.
| Metric | Finding | Source |
| Drop-out rates due to serious adverse events | Low | H. Lundbeck A/S Press Release |
| Comparison with active reference (duloxetine) | Similar to duloxetine | H. Lundbeck A/S Press Release |
It is important to note that without the full publication of the clinical trial results, a more detailed quantitative analysis of the withdrawal and discontinuation patterns for this compound is not possible.
Future Research Trajectories and Unanswered Questions for Tedatioxetine Hydrobromide
Analysis of Development Discontinuation and Lessons Learned
While specific details regarding the discontinuation of Tedatioxetine (B43843) Hydrobromide's development are not extensively publicized, an analysis of the broader class of TRIs offers valuable insights into the potential reasons and the crucial lessons learned from these experiences. The development of several TRIs has been halted in late-stage clinical trials, providing a basis for understanding the challenges that Tedatioxetine Hydrobromide likely faced. psychiatry-psychopharmacology.com
One of the primary hurdles in the development of TRIs has been the difficulty in achieving a therapeutic window that demonstrates superior efficacy compared to existing treatments without introducing an unfavorable side-effect profile. psychiatry-psychopharmacology.com For instance, the TRI candidate NS-2359 (GSK-372475) was not found to be efficacious and well-tolerated in a large phase 2 study, where comparator drugs showed significant separation from placebo. psychiatry-psychopharmacology.comtandfonline.com Similarly, the development of another TRI, liafensine (B608567) (BMS-820836), was also terminated during its phase 2 clinical studies. psychiatry-psychopharmacology.com
The key lessons learned from the discontinuation of TRI development programs include:
The Challenge of Efficacy: Demonstrating a significant improvement in efficacy over established selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) has proven to be a major obstacle. psychiatry-psychopharmacology.comtandfonline.com
Tolerability and Side Effects: The addition of dopamine (B1211576) reuptake inhibition raises concerns about potential cardiovascular effects and the risk of abuse liability. tandfonline.com Striking the right balance to avoid exaggerated dopaminergic stimulation is a critical challenge. tandfonline.com
Optimal Receptor Occupancy: A significant unknown in the development of TRIs is the optimal ratio of inhibition for the serotonin, norepinephrine (B1679862), and dopamine transporters to achieve the desired clinical effects. nih.govnih.gov Different potency ratios may lead to different clinical outcomes. nih.gov
The discontinuation of antidepressant drug development is a complex issue, often influenced by a combination of factors including physician and patient perceptions, as well as the inherent properties of the medication such as adverse event profiles and delayed onset of action. nih.gov
Potential for Repurposing or Re-evaluation of the Compound
Despite its discontinuation for its primary indication, likely major depressive disorder, this compound could be a candidate for repurposing or re-evaluation for other therapeutic areas. The unique pharmacological profile of TRIs suggests potential applications beyond depression.
One promising area for repurposing is in the management of pain syndromes. psychiatry-psychopharmacology.com Given the established utility of tricyclic antidepressants (TCAs) and SNRIs in treating various pain conditions, the broader spectrum of activity of a TRI might offer enhanced antinociceptive effects. nih.govpsychiatry-psychopharmacology.com Preclinical research with other TRIs has demonstrated their effectiveness in animal models of acute and chronic pain. psychiatry-psychopharmacology.com
Other potential indications for re-evaluation include:
Substance Use Disorders: The dopaminergic component of TRIs could be beneficial in treating addiction, given the role of dopamine in reward-motivated behaviors. nih.govpsychiatry-psychopharmacology.com Preclinical studies with a balanced TRI have shown a reduction in alcohol consumption in animal models. nih.govpsychiatry-psychopharmacology.com
Obesity: Some compounds with effects on monoamine reuptake have been investigated for weight loss. For instance, tesofensine, which also affects these neurotransmitter systems, has been studied for the treatment of obesity. psychiatry-psychopharmacology.comtandfonline.com
Anhedonia: As a core symptom of depression that is often resistant to treatment with SSRIs and SNRIs, the dopamine-enhancing properties of TRIs could specifically target anhedonia. nih.govpsychiatry-psychopharmacology.com
The process of drug repurposing can involve various approaches, including computational molecular docking and analysis of chemical structures to identify new potential targets and therapeutic uses. nih.gov
Methodological Advancements for Future Triple Reuptake Inhibitor Research
The challenges encountered during the development of this compound and other TRIs underscore the need for methodological advancements in future research in this area. A key focus for future studies will be to better understand the optimal balance of serotonin, norepinephrine, and dopamine reuptake inhibition.
Future research methodologies should aim to:
Define Patient Subsets: Rather than a broad approach to treating major depressive disorder, future clinical trials could focus on well-defined subsets of patients who may be more likely to respond to a TRI. This could include patients with prominent symptoms of anhedonia or those who have not responded to other antidepressants. psychiatry-psychopharmacology.com
Utilize Advanced Imaging Techniques: Neuroimaging techniques can help in assessing the in vivo transporter occupancy of TRIs, which should correlate with their efficacy in humans. nih.gov This can provide a better understanding of the dose-response relationship and the optimal level of transporter inhibition.
Develop Novel Trial Designs: Regulatory agencies and researchers should consider moving beyond traditional placebo-controlled studies for an indistinguishable efficacy claim and instead focus on designs that can clearly characterize the specific efficacy contribution of a new treatment. psychiatry-psychopharmacology.comtandfonline.com
Focus on Specific Symptom Dimensions: Future research could target specific dimensions of psychopathology, such as anhedonia, that are not adequately addressed by existing antidepressants. psychiatry-psychopharmacology.com
By incorporating these methodological advancements, future research on TRIs can build upon the lessons learned from compounds like this compound to potentially develop more effective and targeted treatments for depression and other neurological and psychiatric disorders.
Q & A
Q. What are the primary pharmacological targets of Tedatioxetine hydrobromide in depression research?
this compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and antagonizes 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors. These dual mechanisms contribute to its potential efficacy in treating depression and anxiety disorders. Researchers should prioritize in vitro binding assays and functional receptor studies to validate target engagement .
Q. What experimental models are appropriate for studying Tedatioxetine’s antidepressant effects?
Preclinical studies commonly use rodent models of depression, such as the forced swim test (FST) or chronic unpredictable stress (CUS) paradigms. Ensure proper dosing protocols (e.g., 10–20 mg/kg p.o. in mice) and include control groups treated with selective serotonin reuptake inhibitors (SSRIs) for comparative efficacy analysis .
Q. How should researchers validate the purity of this compound for in vitro studies?
Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Reference standards should comply with pharmacopeial guidelines (e.g., USP) when available .
Advanced Research Questions
Q. How can researchers optimize in vivo dosing regimens to mitigate off-target receptor effects?
Conduct dose-response studies with pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify therapeutic windows. Monitor plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and correlate with behavioral outcomes (e.g., FST immobility time). Adjust dosing intervals to minimize α1A-adrenergic antagonism, which may cause cardiovascular side effects .
Q. What methodologies resolve contradictions in Tedatioxetine’s preclinical vs. clinical efficacy data?
Apply systematic review frameworks (e.g., PRISMA) to analyze translational gaps. Assess species-specific differences in receptor expression using qPCR or Western blotting. For clinical data, employ meta-regression to control for confounding variables like comorbid anxiety or dosing adherence .
Q. How can multi-omics approaches elucidate Tedatioxetine’s downstream signaling pathways?
Integrate transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) in brain tissue samples from treated models. Focus on pathways such as cAMP response element-binding protein (CREB) activation and neurotrophic factor (BDNF) expression. Use bioinformatics tools (e.g., STRING, KEGG) to map network interactions .
Q. What strategies improve reproducibility in Tedatioxetine’s receptor-binding assays?
Standardize assay conditions:
- Use radioligands (e.g., [³H]-citalopram for SERT binding) with Scatchard analysis for Kd/Bmax calculations.
- Include positive controls (e.g., duloxetine for SNDRI activity) and validate results across multiple cell lines (e.g., HEK293 vs. CHO-K1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
